molecular formula C21H23ClN2O3S B385025 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 615271-87-9

4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B385025
CAS No.: 615271-87-9
M. Wt: 418.9g/mol
InChI Key: QUIXAACPIIRBTO-HTXNQAPBSA-N
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Description

4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a diethylazaniumyl group, and a thiophenyl-pyrrolidinylidene core

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

    (E)-(4-bromophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a bromine atom instead of chlorine.

    (E)-(4-methylphenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a methyl group instead of chlorine.

    (E)-(4-fluorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a fluorine atom instead of chlorine .

Properties

CAS No.

615271-87-9

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)11-12-24-18(16-6-5-13-28-16)17(20(26)21(24)27)19(25)14-7-9-15(22)10-8-14/h5-10,13,18,25H,3-4,11-12H2,1-2H3/b19-17+

InChI Key

QUIXAACPIIRBTO-HTXNQAPBSA-N

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\[O-])/C(=O)C1=O)C3=CC=CS3

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)[O-])C(=O)C1=O)C3=CC=CS3

Origin of Product

United States

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